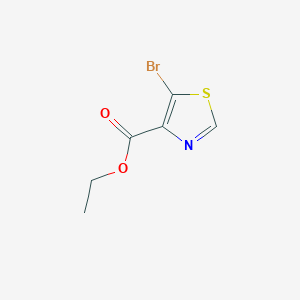

Ethyl 5-bromothiazole-4-carboxylate

Beschreibung

Significance of Thiazole (B1198619) Ring Systems in Medicinal Chemistry and Materials Science

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery and a functional component in advanced materials. nih.goveurekaselect.comresearchgate.net In medicinal chemistry, the thiazole nucleus is present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.nettandfonline.com The ability of the thiazole ring's nitrogen and sulfur atoms to coordinate with metal ions at the active sites of enzymes contributes to its therapeutic efficacy. researchgate.net Notable drugs containing the thiazole moiety include the antibiotic Penicillin, the antiretroviral Ritonavir, and the anticancer agent Tiazofurin. eurekaselect.compharmaguideline.com

Beyond pharmaceuticals, thiazole derivatives are integral to the development of novel materials. numberanalytics.com They are utilized in the creation of conductive polymers for electronic devices, luminescent compounds for organic light-emitting diodes (OLEDs), and as corrosion inhibitors for metals. numberanalytics.comresearchgate.net The rigid, planar structure of fused thiazole systems, such as thiazolo[5,4-d]thiazole, allows for efficient intermolecular π–π stacking, a desirable characteristic for organic semiconductors. researchgate.net

Overview of Halogenated Thiazole Derivatives in Synthetic Organic Chemistry

Halogenated thiazoles are pivotal intermediates in organic synthesis, offering multiple reaction sites for further functionalization. The position of the halogen atom on the thiazole ring dictates its reactivity. For instance, a halogen at the C2 position is susceptible to nucleophilic substitution. pharmaguideline.com Conversely, electrophilic substitution reactions, such as sulfonation and further halogenation, preferentially occur at the C5 position if it is unsubstituted. pharmaguideline.com

The presence of a halogen atom, such as bromine, provides a handle for various cross-coupling reactions, including the Suzuki and Stetter reactions, enabling the formation of carbon-carbon bonds and the assembly of complex molecules. wikipedia.orgguidechem.com These reactions are fundamental in creating libraries of compounds for drug screening and in synthesizing targeted molecules with specific properties. The reactivity of halogenated thiazoles makes them indispensable tools for medicinal chemists and materials scientists.

Academic Relevance of Ethyl 5-bromothiazole-4-carboxylate as a Synthetic Intermediate

This compound serves as a crucial starting material in academic and industrial research for synthesizing a variety of heterocyclic compounds. Its structure incorporates a reactive bromine atom at the 5-position and an ethyl ester at the 4-position, which can be readily modified. The bromine atom can be displaced or used in coupling reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted into amides. guidechem.commdpi.com

This compound is a key precursor in the synthesis of various biologically active molecules and functional materials. For example, it has been utilized in the preparation of derivatives for potential use as antibacterial and antifungal agents. nih.govresearchgate.net The ability to selectively manipulate the different functional groups of this compound makes it a valuable and versatile building block in synthetic organic chemistry. bldpharm.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-bromo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZGUSXVOYLZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494091 | |

| Record name | Ethyl 5-bromo-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61830-23-7 | |

| Record name | Ethyl 5-bromo-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromo-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of Ethyl 5 Bromothiazole 4 Carboxylate

Nucleophilic Substitution Reactions on the Bromine Atom of Thiazoles

The bromine atom on the thiazole (B1198619) ring of Ethyl 5-bromothiazole-4-carboxylate is susceptible to nucleophilic aromatic substitution (SɴAr). The electron-withdrawing nature of the adjacent ethyl ester group at the 4-position activates the C5 position towards attack by nucleophiles. This reactivity is a cornerstone for introducing a variety of functional groups onto the thiazole core.

Studies on similar heteroaryl halides have shown that reactions with nucleophiles such as thiols and amines proceed smoothly, often under the influence of a base like potassium carbonate. nih.gov For electron-deficient heteroarenes, such as this compound, these reactions can occur without the need for additional activating groups. nih.gov The reaction of 5-bromothiazoles with amines, for instance, provides a direct route to 5-aminothiazole derivatives. Similarly, reaction with thiols can yield 5-thioether-substituted thiazoles. The kinetics of nucleophilic aromatic substitution on nitro-substituted bromothiophenes with various amines have been studied, providing insight into the reactivity of such systems. nih.gov While direct kinetic studies on this compound are not extensively reported, the principles of SɴAr on electron-poor heteroaromatic systems are well-established and applicable. youtube.com

Reactions of the Ester Group: Hydrolysis and Transesterification

The ethyl ester group of this compound can undergo typical ester transformations, most notably hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-bromothiazole-4-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed, typically using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification to protonate the resulting carboxylate salt. google.comyoutube.com A procedure for the hydrolysis of the related methyl thiazole-4-carboxylate to thiazole-4-carboxylic acid involves heating with a 10% aqueous sodium hydroxide solution, followed by acidification with HCl to precipitate the carboxylic acid product with a high yield. google.com A similar approach can be applied to achieve the hydrolysis of this compound.

Transesterification: This process involves the reaction of the ethyl ester with another alcohol in the presence of a catalyst to form a different ester. This reaction is useful for modifying the ester group to alter the physical or chemical properties of the molecule. Transesterification can be catalyzed by acids, bases, or various organometallic compounds. organic-chemistry.org For instance, scandium(III) triflate has been shown to be an effective catalyst for the direct transesterification of carboxylic esters with various alcohols. organic-chemistry.org This allows for the conversion of the ethyl ester to other alkyl esters, such as methyl or isopropyl esters, under relatively mild conditions. organic-chemistry.org

Coupling Reactions in Thiazole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and have been successfully applied to functionalize 5-bromothiazoles, including derivatives of this compound.

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This compound is a suitable substrate for this reaction, where the bromine atom is replaced by an aryl or heteroaryl group. These reactions are typically catalyzed by a palladium(0) complex in the presence of a base. nih.gov

Research on the cross-coupling behavior of 5-bromothiazoles has demonstrated the feasibility of Suzuki reactions to introduce new substituents at the 5-position. organicreactions.org The reaction conditions generally involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base in a suitable solvent. organicreactions.org The choice of base, solvent, and ligand can significantly influence the reaction's efficiency and yield.

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | NMP | 120 | 60 | organicreactions.org |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | NMP | 120 | ~55 | |

| 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | NMP | 120 | ~50 |

Table 1: Representative conditions for Suzuki-Miyaura cross-coupling reactions on 5-bromothiazole (B1268178) derivatives.

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed couplings such as the Heck and Sonogashira reactions are also effective for the functionalization of this compound.

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. orgoreview.comorgsyn.org This reaction provides a means to introduce alkenyl groups at the 5-position of the thiazole ring. The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.govorgoreview.com

The Sonogashira reaction is used to form a carbon-carbon bond between the 5-bromothiazole and a terminal alkyne, leading to the synthesis of 5-alkynylthiazole derivatives. chemicalbook.comyoutube.com This reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. youtube.com Copper-free Sonogashira protocols have also been developed. chemicalbook.com

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Heck | Styrene | Pd(PPh₃)₄ | K₂CO₃ | NMP | 120 | 43 | organicreactions.org |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | K₂CO₃ | NMP | 80 | 54 | organicreactions.org |

Table 2: Examples of Heck and Sonogashira reactions on 5-bromothiazole derivatives.

Condensation Reactions of Thiazole Derivatives

Condensation reactions are a broad class of reactions that can be utilized to further derivatize thiazole compounds. While this compound itself lacks an active methylene (B1212753) group for direct participation in reactions like the Knoevenagel or Claisen condensations, its derivatives can be tailored for such transformations. nih.govorganicreactions.orgwikipedia.orgpressbooks.pub

For instance, if the bromine atom is substituted by a group containing an active methylene moiety, subsequent condensation reactions become possible. The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form a new carbon-carbon double bond. nih.govorganicreactions.org

The Claisen condensation involves the reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.orgpressbooks.pubyoutube.com An intramolecular Claisen condensation, known as the Dieckmann condensation , can be used to form cyclic β-keto esters from diesters. orgoreview.comyoutube.comyoutube.comlibretexts.org Derivatives of this compound could potentially be designed to undergo such cyclization reactions to construct fused ring systems.

Exploration of Reaction Pathways and Mechanistic Studies

The mechanisms of the palladium-catalyzed coupling reactions discussed above have been extensively studied. The catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions share common fundamental steps.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves:

Oxidative Addition: The Pd(0) catalyst adds to the aryl bromide (this compound), forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The Heck reaction mechanism also begins with the oxidative addition of the Pd(0) catalyst to the aryl bromide. This is followed by the coordination of the alkene to the Pd(II) complex, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the final product and a palladium-hydride species. The Pd(0) catalyst is regenerated by the reaction of the palladium-hydride with the base. orgsyn.org

The Sonogashira reaction mechanism typically starts with the oxidative addition of the Pd(0) catalyst to the aryl bromide. In the copper-catalyzed version, a copper(I) acetylide is formed from the terminal alkyne, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination from the resulting diorganopalladium(II) complex yields the coupled product and regenerates the Pd(0) catalyst. youtube.com

These well-established mechanistic pathways provide a predictive framework for optimizing reaction conditions and designing new synthetic routes based on this compound.

Applications in Medicinal Chemistry and Drug Discovery

Ethyl 5-bromothiazole-4-carboxylate as a Key Building Block for Bioactive Molecules

This compound serves as a fundamental intermediate in the synthesis of a multitude of bioactive compounds. cymitquimica.comguidechem.com Its utility stems from the ability to selectively functionalize the thiazole (B1198619) ring at different positions, leading to the generation of novel chemical entities with potential therapeutic applications. The presence of the bromine atom allows for cross-coupling reactions, while the ester can be hydrolyzed or converted into other functional groups, providing a gateway to a vast chemical space.

Synthesis of Thiazole-Containing Drugs and Therapeutic Agents

The thiazole moiety is a core component of many drugs, and derivatives of this heterocycle are known to exhibit a broad spectrum of therapeutic activities. researchgate.netresearchgate.net this compound is instrumental in the synthesis of these valuable compounds.

Thiazole derivatives have demonstrated significant potential in combating microbial infections. researchgate.nettandfonline.com The synthesis of novel thiazole-based compounds with antibacterial and antifungal properties often utilizes precursors like this compound. tandfonline.com For instance, new series of thiazoles have been synthesized and evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. tandfonline.com Some thiazole derivatives have shown potent activity against strains like Staphylococcus aureus and Klebsiella pneumoniae. tandfonline.com The development of such agents is crucial in the face of growing antibiotic resistance. tandfonline.com

Table 1: Examples of Thiazole Derivatives with Antimicrobial Activity

| Compound Class | Target Organism | Reference |

| Thiazole-quinolinium derivatives | Bacteria | nih.gov |

| 4-methyl-2-(2-(3-(pentyloxy)benzylidene)hydrazinyl)-5-(p-tolyldiazenyl)thiazole | Staphylococcus aureus | tandfonline.com |

| 2-(2-(3-(hexyloxy)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole | Klebsiella pneumoniae | tandfonline.com |

| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Gram-positive bacteria, Candida albicans | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

The thiazole scaffold is a key feature in many anticancer agents. researchgate.netnih.gov Researchers have synthesized numerous thiazole derivatives and evaluated their antiproliferative activity against various cancer cell lines. nih.govmdpi.com this compound can serve as a starting material for the creation of these complex molecules. For example, novel thiazole-5-carboxamide (B1230067) derivatives have been synthesized and tested for their anticancer activity. mdpi.com Some bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have shown a broad spectrum of anticancer activity against numerous tumor cell lines. nih.gov

Table 2: Thiazole Derivatives with Anticancer Potential

| Compound Type | Activity | Reference |

| Thiazole-5-carboxamide derivatives | Anticancer activity against A-549, Bel7402, and HCT-8 cell lines | mdpi.com |

| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Broad spectrum anticancer activity | nih.gov |

| Thiosemicarbazones and thiazoles | Cytotoxic against various tumor cell lines | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

Thiazole derivatives have also been investigated for their anti-inflammatory properties. researchgate.netnih.gov The synthesis of novel compounds with potential anti-inflammatory effects can be achieved using this compound as a key intermediate. For example, various 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, which can be conceptually linked to thiazole precursors, have been synthesized and shown to possess significant anti-inflammatory activity. nih.gov

A significant application of this compound and its analogs is in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and chronic gout. epo.orgepo.org Several synthetic routes to Febuxostat have been developed, with many involving intermediates that are structurally related to this compound. For instance, a common strategy involves the synthesis of ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, which is then hydrolyzed to yield Febuxostat. epo.org

Mechanism of Action Studies of Thiazole-Derived Bioactive Compounds

Enzyme Inhibition Assays

Enzymes are crucial catalysts for a vast number of biological reactions, and their dysregulation is a hallmark of many diseases. Consequently, enzyme inhibition is a major strategy in drug discovery. Derivatives of thiazole have shown significant promise as inhibitors of various enzymes.

In the realm of oncology, the PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival, and its hyperactivation is common in many cancers. A series of novel thiazole derivatives were designed to act as dual inhibitors of PI3Kα and mTOR enzymes. nih.gov In vitro assays demonstrated that these compounds could effectively inhibit these targets. For instance, compound 3b exhibited inhibitory activity against PI3Kα similar to the approved drug alpelisib (B612111) and also showed potent inhibition of mTOR. nih.gov

Beyond cancer, thiazole derivatives have been explored as inhibitors for enzymes implicated in metabolic disorders. Thiazolidinone-based benzothiazole (B30560) derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. researchgate.net The inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes.

Table 2: Enzyme Inhibitory Activity of Selected Thiazole Derivatives

| Compound | Target Enzyme(s) | IC₅₀ Value | Reference Drug | Reference Drug IC₅₀ |

| 3b | PI3Kα | 0.086 ± 0.005 µM | Alpelisib | Similar to 3b |

| 3b | mTOR | 0.221 ± 0.014 µM | Dactolisib | Stronger than 3b |

| 3e | PI3Kα / mTOR | Not specified | Alpelisib / Dactolisib | Not specified |

| 10f | α-glucosidase | 3.2 µM | Acarbose | Not specified |

| 10f | α-amylase | 2.1 µM | Acarbose | Not specified |

Modulation of Biochemical Pathways

By binding to proteins and inhibiting enzymes, thiazole derivatives can modulate entire biochemical pathways, correcting dysregulated signals in disease states.

The inhibition of the Bcl-2 protein by thiazole derivatives directly modulates the intrinsic apoptosis pathway. researchgate.net By blocking Bcl-2, these compounds allow pro-apoptotic signals to dominate, ultimately leading to the selective death of cancer cells, as confirmed by flow cytometry analysis showing an increase in apoptosis in treated cells. researchgate.netprimescholars.com

Similarly, the dual inhibition of PI3K and mTOR by thiazole compounds like 3b and 3e effectively shuts down a central signaling cascade responsible for tumor cell proliferation and survival. nih.gov This demonstrates a powerful approach to modulating pathways that are fundamental to cancer progression. nih.gov

In a different therapeutic area, the thiazole derivative W1302 was found to ameliorate cognitive impairment in a model of vascular dementia by modulating the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov W1302, a nitric oxide donor, was shown to inhibit iNOS activity and decrease the expression of the inflammatory cytokine TNF-α by suppressing the NF-κB pathway. nih.gov This action reduces oxidative stress and inflammation, key pathological features of the disease. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. drugdesign.org By systematically modifying a lead compound, chemists can identify the key structural features—or pharmacophores—responsible for its therapeutic effects and optimize them to enhance potency and reduce side effects. drugdesign.org

For thiazole-based compounds, SAR studies have been crucial in guiding the development of more effective agents.

Substitution on Aromatic Rings: In studies of YC-1 analogues, which feature a core heterocyclic structure, substitutions on an attached benzene (B151609) ring were found to be critical for activity. Only the placement of a fluoro or cyano group at the ortho position of the benzene ring led to better inhibitory activity against Hypoxia Inducible Factor (HIF). nih.gov

Core Heterocyclic Structure: The nature of the core ring system itself is vital. SAR studies comparing different heterocyclic cores revealed that an indazole core had better inhibitory activity than benzimidazole (B57391) or imidazopyridine alternatives. nih.gov

Influence of Functional Groups: The presence and position of specific functional groups significantly impact activity. In the development of dihydroquinazolin-4(1H)-one derivatives, it was noted that compounds featuring electron-withdrawing groups generally exhibited the best inhibitory activity against target enzymes. researchgate.net For thiazolidinone-based benzothiazole derivatives, specific substitutions on the core structure were found to be essential for achieving superior inhibition of α-glucosidase and α-amylase. researchgate.net

Computational Approaches in Drug Design for Thiazole-Based Compounds

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new therapeutic agents. nih.gov Computer-aided drug design (CADD) has been instrumental in the development of thiazole-based compounds, allowing researchers to predict and analyze molecular interactions before undertaking costly and time-consuming synthesis. researchgate.netnih.gov

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov In the development of thiazole-based Bcl-2 inhibitors, researchers virtually designed 200 molecules and used rigorous docking studies to screen them. researchgate.net This allowed them to prioritize a smaller, more promising set of 23 compounds for actual synthesis and biological testing. researchgate.net Similar docking studies have been used to evaluate the binding interactions of thiazole derivatives in the active sites of PI3K/mTOR. nih.gov

In Silico ADMET Prediction: Computational models are used to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This process helps to eliminate candidates that are likely to have poor drug-like properties early in the design phase, saving significant resources. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a deeper understanding of the dynamic nature of a ligand-protein interaction over time. For the most potent thiazole-based Bcl-2 inhibitor, 32 , MD simulations were performed to analyze the conformational changes induced in the Bcl-2 protein upon binding. researchgate.netprimescholars.com These simulations revealed how the ligand settles into the binding pocket and confirmed the stability of the key interactions, validating the initial docking results. primescholars.com

By integrating these computational tools, researchers can rationally design novel thiazole derivatives with a higher probability of success, confirming that a combination of computational screening and subsequent biological testing is a potent strategy for developing new drug candidates. primescholars.com

Applications in Agricultural Chemistry

Ethyl 5-bromothiazole-4-carboxylate in the Synthesis of Agrochemicals

This compound serves as a crucial intermediate in the synthesis of more complex molecules with desired agrochemical properties. Its chemical structure, featuring a bromine atom and an ethyl carboxylate group on the thiazole (B1198619) ring, allows for a variety of chemical reactions to introduce different functional groups, leading to the development of novel pesticides and herbicides. sigmaaldrich.com

For instance, the bromine at the 5-position can be substituted through reactions like the Suzuki coupling, as demonstrated in the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide. mdpi.com This versatility allows for the creation of a diverse library of compounds for biological screening.

Development of Pesticides and Herbicides from Thiazole Derivatives

The thiazole scaffold is a key component in a number of commercially significant pesticides. wikipedia.org Research has focused on designing and synthesizing new thiazole derivatives to combat various agricultural pests. nih.gov

One area of development involves the creation of novel N-pyridylpyrazole derivatives containing a thiazole moiety. mdpi.comresearchgate.net These compounds have shown insecticidal activity against several lepidopteran pests. mdpi.com For example, a series of these derivatives were synthesized and tested for their effectiveness against Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda. mdpi.com

| Compound | Target Pest | LC50 (mg/L) |

|---|---|---|

| 7g | P. xylostella | 5.32 |

| 7g | S. exigua | 6.75 |

| 7g | S. frugiperda | 7.64 |

| Indoxacarb (Commercial) | P. xylostella | 5.01 |

Another approach has been the synthesis of N-substituted (1,3-thiazole)alkyl sulfoximine (B86345) derivatives, which have shown promise as insecticides against pests like Myzus persicae. nih.gov

Furthermore, certain thiazole phenoxypyridine derivatives have been developed to act as safeners, protecting crops like maize from the phytotoxic effects of herbicides such as fomesafen. nih.gov These safeners work by competing with the herbicide for its target enzyme, thus detoxifying the herbicide's effect on the crop. nih.gov

In the realm of herbicides, a series of novel ethyl 4-(methyl or trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates were synthesized and evaluated. researchgate.net Several of these compounds exhibited moderate to good herbicidal activities against various weeds. researchgate.net

Fungicidal and Insecticidal Properties of Thiazole-Containing Compounds

The thiazole ring is a core structure in many compounds exhibiting potent fungicidal and insecticidal activities. mdpi.comnih.gov

Fungicidal Properties:

Thiazole derivatives have demonstrated significant antifungal activity against a range of phytopathogenic fungi. nih.govresearchgate.net For instance, newly synthesized thiazole derivatives have shown strong antifungal effects against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov The proposed mechanism of action for some of these compounds involves interference with the fungal cell wall or membrane structure. nih.gov

In other studies, 1,3,4-thiadiazole (B1197879) derivatives have been tested for their fungicidal activity against Candida albicans, with some compounds showing a proportional increase in the inhibition zone with higher concentrations. bibliotekanauki.pl Additionally, a series of flavonoid derivatives incorporating a thiazole scaffold displayed good antibacterial activity against several plant fungi, including Rhizoctonia solani and Botrytis cinerea.

| Compound | Fungal Strain | EC50 (µg/mL) |

|---|---|---|

| 3l | Botryosphaeria dothidea | 0.59 |

| 3l | Gibberella sanbinetti | 0.69 |

| Carbendazim (Commercial) | Botryosphaeria dothidea | Comparable to 3l |

| Carbendazim (Commercial) | Gibberella sanbinetti | Comparable to 3l |

Insecticidal Properties:

A variety of thiazole-containing compounds have been investigated for their insecticidal properties. As mentioned earlier, N-pyridylpyrazole derivatives with a thiazole moiety have shown excellent insecticidal activity against major lepidopteran pests. mdpi.com The structure-activity relationship studies indicated that thiazole amides were generally more effective than thiazole esters. mdpi.com

Furthermore, the synthesis of 1,3,4-(thiadiazine/thiadiazole)-benzenesulfonamide derivatives has yielded compounds with insecticidal effects against Spodoptera littoralis. nih.gov Laboratory evaluations of these compounds identified some with significant LC50 values, indicating their potential as insecticidal agents. nih.gov

Applications in Materials Science

Thiazole (B1198619) Derivatives in the Synthesis of Polymers and Dyes

The inherent properties of the thiazole ring have been exploited in the creation of novel polymers and dyes with tailored characteristics. Thiazole derivatives are integral components in the synthesis of these materials due to the ring's contribution to thermal stability, electronic conductivity, and chromophoric properties.

Thiazole-containing polymers represent a class of materials with significant potential. The synthesis of polymers incorporating recurring thiazole units has been a subject of research for decades. acs.org These polymers often exhibit desirable properties such as high thermal stability and conductivity. The general structure involves connecting thiazole units through the 2 and 5 positions to form the polymer backbone. cedarville.edu Ethyl 5-bromothiazole-4-carboxylate can be envisioned as a precursor for creating specific monomer units. Through reactions like Suzuki coupling, the bromine atom can be replaced to form a carbon-carbon bond, linking the thiazole ring to other aromatic systems to build up a conjugated polymer chain. guidechem.com The ester group can be hydrolyzed to a carboxylic acid, which can then be used in polymerization reactions to form polyamides or polyesters. nih.gov This approach allows for the creation of cross-linked polyamides with enhanced sequence recognition capabilities. nih.gov

In the field of dyes, thiazole derivatives are crucial for the development of organic sensitizers for dye-sensitized solar cells (DSSCs). rsc.orgunisi.itresearchgate.net These dyes typically have a Donor-π-Acceptor (D-π-A) structure, where the thiazole ring can function as part of the π-bridge or as an acceptor unit. researchgate.net The goal is to create dyes that absorb light efficiently across the visible spectrum. rsc.orgunisi.it Thiazolo[5,4-d]thiazole-based dyes, for example, have shown exceptional molar absorptivities and have been used to construct DSSCs with good power conversion efficiencies. rsc.org Research has focused on modifying these dye structures to optimize their performance, particularly for specific applications like greenhouse-integrated photovoltaics, by tuning their absorption spectra. rsc.orgunisi.itcnr.it The synthesis of these complex dyes often involves multi-step procedures where functionalized thiazole building blocks are essential. unisi.it this compound provides a scaffold that can be elaborated into such D-π-A dyes.

| Dye ID | Anchoring Group | PCE (%) | Jsc (mA cm⁻²) | Voc (V) | FF | Reference |

| TTZ5 | Cyanoacrylic acid | 7.71 | - | - | - | rsc.org |

| TTZ8 | Cyanoacrylic acid | 6.1 | - | - | - | rsc.orgunisi.itresearchgate.net |

| TTZ9 | Cyanoacrylic acid | 5.6 | - | - | - | rsc.org |

| MRS-4 (co-sensitized with N719) | Carboxylic acid | 8.13 | 19.50 | 0.65 | 0.64 | researchgate.net |

| N719 (single dye) | Carboxylic acid | 7.50 | 17.99 | 0.69 | 0.60 | researchgate.net |

Functional Materials Development Utilizing Thiazole Scaffolds

The thiazole scaffold is a versatile platform for the design and synthesis of a wide array of functional materials beyond simple polymers and dyes. researchgate.net The unique structural and electronic features of the thiazole ring, including its rigidity and the presence of heteroatoms, make it a prime candidate for creating materials with advanced properties such as luminescence, photochromism, and specific catalytic or biological activities. rsc.orgbenthamscience.com

One significant area of development is in metal-organic frameworks (MOFs). Thiazole-based ligands can be used to construct MOFs with multifunctional properties. rsc.org For instance, thiazolothiazole (TTZ)-based MOFs exhibit remarkable fluorescence, making them suitable for applications in sensing and bioimaging. rsc.org The nitrogen and sulfur atoms in the thiazole rings provide multiple coordination sites for metal ions, enabling the formation of diverse and stable framework structures. rsc.orgresearchgate.net this compound can be chemically modified to create the complex ligands required for these MOF syntheses.

Furthermore, thiazole derivatives are being investigated for their use in organic electronics and nonlinear optical (NLO) materials. researchgate.net The electron-withdrawing or -donating nature of substituents on the thiazole ring can be tuned to control the electronic properties of the molecule. This makes them suitable for creating materials with specific charge-transport characteristics or for applications requiring a strong NLO response. researchgate.net The development of photochromic compounds, which reversibly change their optical properties upon exposure to light, is another area where thiazole scaffolds are employed. benthamscience.com

The broad utility of the thiazole scaffold is also evident in the synthesis of various bioactive compounds, which, while not a direct materials science application, highlights the chemical versatility of this heterocyclic system. nih.govmdpi.comtandfonline.com The synthetic strategies developed for medicinal chemistry, such as creating libraries of substituted thiazoles, can be adapted for the discovery of new functional materials. mdpi.comresearchgate.net

| Compound Class | Functional Property | Potential Application | Reference |

| Thiazolothiazole-based MOFs | Fluorescence, Catalysis, Photochromism | Sensing, Diagnostics, Sustainable Technologies | rsc.org |

| Thiazole-based Dyes | Light Absorption, Electron Transfer | Dye-Sensitized Solar Cells (DSSCs) | rsc.orgresearchgate.net |

| Thiazole-containing Polyamides | Sequence Recognition | DNA Gyrase Inhibition | nih.gov |

| Morpholino-thiazole Hybrids | Nonlinear Optical (NLO) Properties | NLO Materials | researchgate.net |

| 2-Aminothiazole (B372263) Derivatives | Antimicrobial, Anticancer | Medicinal Chemistry | mdpi.com |

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of Ethyl 5-bromothiazole-4-carboxylate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific, published spectra for this compound are not readily found, data from closely related analogs, such as ethyl 5-(trifluoromethylthio)thiazole-4-carboxylate, provide valuable insights into the expected chemical shifts and splitting patterns. google.com

¹H NMR (Proton NMR) provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show three distinct signals:

A singlet for the proton on the thiazole (B1198619) ring (C2-H).

A quartet for the methylene (B1212753) protons (-OCH₂CH₃) of the ethyl ester group, split by the adjacent methyl protons.

A triplet for the terminal methyl protons (-OCH₂CH₃) of the ethyl ester group, split by the adjacent methylene protons.

In a reported ¹H NMR spectrum of the derivative ethyl 5-(trifluoromethylthio)thiazole-4-carboxylate in CDCl₃, the thiazole proton appears as a singlet at 8.94 ppm, while the ethyl ester signals appear as a quartet at 4.48 ppm and a triplet at 1.45 ppm. google.com The thiazole proton in the bromo-analog is anticipated to be in a similar downfield region.

¹³C NMR (Carbon-13 NMR) reveals the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected, corresponding to the two carbons of the ethyl group, the ester carbonyl carbon, and the three carbons of the bromothiazole ring. The carbon atom bonded to the bromine (C5) is expected to appear at a lower field compared to its unsubstituted counterpart.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Thiazole-H (C2-H) | ~8.8 - 9.0 | Singlet (s) | Based on analog data google.com |

| ¹H | -OCH₂CH₃ | ~4.4 - 4.5 | Quartet (q) | Typical range for ethyl ester |

| ¹H | -OCH₂CH₃ | ~1.4 - 1.5 | Triplet (t) | Typical range for ethyl ester |

| ¹³C | C=O (Ester) | ~160 - 165 | Singlet | Expected range for ester carbonyl |

| ¹³C | Thiazole-C (C2) | ~150 - 155 | Singlet | - |

| ¹³C | Thiazole-C (C4) | ~145 - 150 | Singlet | - |

| ¹³C | Thiazole-C-Br (C5) | ~115 - 125 | Singlet | Shielded by bromine attachment |

| ¹³C | -OCH₂CH₃ | ~61 - 63 | Singlet | - |

| ¹³C | -OCH₂CH₃ | ~14 - 15 | Singlet | - |

Mass Spectrometry (MS, HRMS, LC-MS/MS, GC-MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, valuable structural information.

For this compound (C₆H₆BrNO₂S), the molecular weight is 236.09 g/mol . A key feature in its mass spectrum would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity: one for [M]⁺ and one for [M+2]⁺, at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br, respectively.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. Common fragmentation pathways would likely involve the loss of the ethyl group (C₂H₅, 29 Da) or the ethoxy group (OC₂H₅, 45 Da).

The coupling of MS with chromatographic techniques like Liquid Chromatography (LC-MS/MS) or Gas Chromatography (GC-MS) allows for the separation of the compound from a mixture before mass analysis, enhancing sensitivity and providing fragmentation data for structural confirmation.

| Technique | Predicted m/z | Interpretation |

|---|---|---|

| MS (EI) | 235 / 237 | Molecular ion peaks [M]⁺ and [M+2]⁺ due to ⁷⁹Br/⁸¹Br isotopes |

| MS (EI) | 207 / 209 | Fragment from loss of ethylene (B1197577) [M-C₂H₄]⁺ |

| MS (EI) | 190 / 192 | Fragment from loss of ethoxy radical [M-•OC₂H₅]⁺ |

| HRMS (ESI) | 235.9355 / 237.9334 | Calculated exact mass for [M+H]⁺ (C₆H₇⁷⁹BrNO₂S⁺ / C₆H₇⁸¹BrNO₂S⁺) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peak would be the strong absorption from the ester carbonyl (C=O) stretch, typically found in the range of 1710-1730 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the ethyl group and the thiazole ring, C-O stretching of the ester, and vibrations associated with the C=N and C-S bonds within the thiazole ring. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3100 | Medium | C-H Stretch | Thiazole Ring |

| 2980-2850 | Medium | C-H Stretch | Ethyl Group |

| ~1720 | Strong | C=O Stretch | Ester |

| ~1550 | Medium | C=N Stretch | Thiazole Ring |

| 1250-1050 | Strong | C-O Stretch | Ester |

| ~650 | Medium | C-Br Stretch | Bromo-group |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction impurities and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Pressure Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

The compound's purity is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. UHPLC, which uses smaller particle-sized columns and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC. While specific methods are proprietary to manufacturers, these techniques are standard for quality control of this compound. myskinrecipes.com

Gas Chromatography (GC)

Gas Chromatography is a technique well-suited for the analysis of volatile and thermally stable compounds. Given its molecular structure, this compound is amenable to GC analysis, which is confirmed by suppliers who use GC to certify its purity at levels greater than 98%. lgcstandards.com

In a typical GC method, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is based on the compound's boiling point and its affinity for the stationary phase. A common detector for this type of analysis is the Flame Ionization Detector (FID), which provides high sensitivity for organic compounds. GC-MS can also be used to provide mass spectral data for peak identification.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an essential and widely used technique for monitoring the progress of chemical reactions involving the synthesis of thiazole derivatives. acs.org It allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and final products in a reaction mixture. nih.gov

In the synthesis of thiazole compounds, TLC is typically performed on plates coated with a stationary phase, such as silica (B1680970) gel 60 GF254. nih.govresearchgate.net A small amount of the reaction mixture is spotted onto a baseline drawn on the plate. rsc.org The plate is then placed in a sealed chamber containing a suitable mobile phase, a solvent system that moves up the plate by capillary action. For compounds like thiazole carboxylates, a common mobile phase might be a mixture of ethyl acetate (B1210297) and a less polar solvent like cyclohexane (B81311) or hexanes. rsc.orgrsc.org

As the solvent front ascends the plate, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rƒ) value, while more polar compounds have a stronger interaction with the silica gel and move shorter distances. By comparing the spots from the reaction mixture to spots of the pure starting materials, chemists can determine when the initial reactants have been consumed and the desired product has formed. rsc.org

Visualization of the separated spots is often achieved under UV light (typically at 254 nm), where compounds with a UV chromophore appear as dark spots. nih.govrsc.org For compounds that are not UV-active or to enhance visibility, various chemical staining agents can be used. rsc.org

Table 1: Common TLC Visualization Methods

| Visualization Method | Principle | Typical Application |

|---|---|---|

| UV Light (254 nm) | Quenching of fluorescence on a plate containing a fluorescent indicator. | Compounds with aromatic rings or conjugated systems. nih.gov |

| Iodine Chamber | Iodine vapor reversibly adsorbs to organic compounds, appearing as brown spots. | General-purpose visualization for many organic compounds. rsc.org |

| Potassium Permanganate Stain | Oxidizes compounds that can be oxidized (e.g., alcohols, alkenes), leaving a yellow/brown spot on a purple background. | Detection of functional groups susceptible to oxidation. |

| p-Anisaldehyde Stain | Reacts with various functional groups upon heating to produce colored spots. | Broad-spectrum visualization, often giving a range of colors. |

Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for this compound is not detailed in the available search results, the analysis of closely related brominated thiazole and other heterocyclic carboxylate structures illustrates the power of this technique.

For instance, the X-ray structure of 2,4-diacetyl-5-bromothiazole reveals a structure dominated by halogen bonding. researchgate.net Similarly, the analysis of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a more complex brominated thiazole derivative, was unambiguously confirmed using single-crystal X-ray diffraction, which detailed the nearly flat nature of the core bicyclic system. mdpi.com Another study on ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate determined its crystal system to be monoclinic with a P21/n space group. vensel.org

The process involves growing a high-quality single crystal of the compound, which can be the rate-limiting step. nih.gov This crystal is then mounted in an X-ray diffractometer and bombarded with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, scientists can compute a three-dimensional electron density map of the molecule and from that, build a model of the crystal structure. nih.gov

Table 2: Example Crystallographic Data for a Related Brominated Heterocycle (2,4-diacetyl-5-bromothiazole)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 4.040 (2) | researchgate.net |

| b (Å) | 8.254 (5) | researchgate.net |

| c (Å) | 13.208 (8) | researchgate.net |

| **α (°) ** | 96.191 (17) | researchgate.net |

| **β (°) ** | 93.865 (16) | researchgate.net |

| **γ (°) ** | 94.067 (11) | researchgate.net |

This data is for an illustrative related compound and not for this compound itself.

Thermodynamic and Kinetic Studies of Adsorption Phenomena

The study of adsorption phenomena is critical for understanding how a molecule like this compound might interact with surfaces, which is relevant in fields such as catalysis, environmental science, and purification. byjus.commdpi.com Thermodynamic and kinetic studies provide quantitative insights into the efficiency, spontaneity, and mechanism of adsorption. scirp.org

Kinetic Studies: These studies focus on the rate of adsorption and the mechanism by which it occurs. The data is often fitted to kinetic models like the pseudo-first-order and pseudo-second-order models to determine which best describes the process. scirp.org The pseudo-second-order model often suggests that the rate-limiting step is chemisorption, involving valence forces between the adsorbent and the adsorbate. scirp.org

Thermodynamic Studies & Adsorption Isotherms: Thermodynamic parameters are determined by conducting adsorption experiments at various temperatures. This allows for the calculation of Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). scirp.org

ΔG° (Gibbs Free Energy): A negative value indicates that the adsorption process is spontaneous. researchgate.net

ΔH° (Enthalpy): A negative value signifies an exothermic process, while a positive value indicates an endothermic one. researchgate.net

ΔS° (Entropy): A positive value suggests increased randomness at the solid-liquid interface during adsorption. scirp.org

Adsorption isotherms describe how the adsorbate distributes between the liquid and solid phase at equilibrium. byjus.com The two most common models are the Langmuir and Freundlich isotherms.

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. wikipedia.org

Freundlich Isotherm: An empirical model that describes multilayer adsorption onto a heterogeneous surface. wikipedia.orgunacademy.com

By fitting experimental data to these models, researchers can determine the maximum adsorption capacity and the affinity of the adsorbent for the compound. researchgate.netresearchgate.net

Table 3: Key Parameters from Adsorption Studies

| Study Type | Model/Parameter | Information Gained |

|---|---|---|

| Kinetics | Pseudo-first-order, Pseudo-second-order | Rate of adsorption, potential rate-limiting steps (e.g., diffusion vs. chemical bonding). scirp.org |

| Thermodynamics | ΔG° (Gibbs Free Energy) | Spontaneity of the adsorption process. researchgate.net |

| Thermodynamics | ΔH° (Enthalpy) | Whether the process is exothermic or endothermic. researchgate.net |

| Thermodynamics | ΔS° (Entropy) | Change in randomness at the adsorbent-adsorbate interface. scirp.org |

| Isotherms | Langmuir Model | Maximum monolayer adsorption capacity (qmax), surface homogeneity. wikipedia.org |

| Isotherms | Freundlich Model | Adsorption intensity, surface heterogeneity. unacademy.com |

Environmental and Corrosion Inhibition Studies

Ethyl 5-bromothiazole-4-carboxylate as a Corrosion Inhibitor

While specific research on the corrosion inhibition properties of this compound is not extensively documented in publicly available literature, the broader class of thiazole (B1198619) derivatives has demonstrated significant potential as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. rdd.edu.iqscispace.com The efficacy of these compounds stems from their molecular structure, which includes heteroatoms (nitrogen and sulfur) and a π-electron system within the aromatic ring. rdd.edu.iqscispace.com These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents. researchgate.net

Studies on analogous compounds, such as (E)-methyl 5-(4-chlorophenyl)-2-(aryldiazenyl)thiazole-4-carboxylates, have shown that these molecules can achieve high inhibition efficiencies. For instance, derivatives in this series have demonstrated inhibition efficiencies of up to 92%. researchgate.net Another example, 2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride (HMDBT), has been reported to exhibit a corrosion inhibition efficiency as high as 95.35% for mild steel in hydrochloric acid. acs.orgnih.gov These findings suggest that this compound, with its thiazole core, bromine substituent, and carboxylate group, likely possesses similar or enhanced corrosion-inhibiting properties. The presence of the bromine atom, a halogen, may further enhance its effectiveness through synergistic effects.

The following table presents data from studies on various thiazole derivatives, illustrating their performance as corrosion inhibitors.

| Inhibitor | Concentration (M) | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| (E)-methyl 5-(4-chlorophenyl)-2-(p-tolyldiazenyl)thiazole-4-carboxylate (T1) | 5 x 10⁻⁴ | Mild Steel | 1.0 M HCl | ~88 | researchgate.net |

| (E)-methyl 2-((4-chlorophenyl)diazenyl)-5-phenylthiazole-4-carboxylate (T2) | 5 x 10⁻⁴ | Mild Steel | 1.0 M HCl | ~90 | researchgate.net |

| (E)-methyl 5-(4-chlorophenyl)-2-(phenyldiazenyl)thiazole-4-carboxylate (T3) | 5 x 10⁻⁴ | Mild Steel | 1.0 M HCl | ~92 | researchgate.net |

| 2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride (HMDBT) | 800 ppm | Mild Steel | 1.0 M HCl | 95.35 | acs.orgnih.gov |

| 2-amino-5-mercapto-1,3,4-thiadiazole (2A5MT) | 5 x 10⁻³ | Mild Steel | 1.0 M H₂SO₄ | >90 | bohrium.com |

| 2-mercaptothiazoline (2MT) | 5 x 10⁻³ | Mild Steel | 1.0 M H₂SO₄ | >85 | bohrium.com |

Mechanisms of Corrosion Inhibition by Thiazole Compounds

The primary mechanism by which thiazole derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. researchgate.netbohrium.com This adsorption can occur through two main processes: physisorption and chemisorption.

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can exist as a protonated species, leading to electrostatic attraction.

Chemisorption is a more robust form of adsorption that involves the formation of coordinate bonds between the heteroatoms (sulfur and nitrogen) in the thiazole ring and the vacant d-orbitals of the metal atoms. scispace.com The π-electrons of the aromatic thiazole ring can also participate in this bonding. scispace.com This process creates a stable, protective layer on the metal surface.

Environmental Impact and Green Chemistry Considerations in Thiazole Synthesis and Use

The environmental footprint of chemical compounds is a growing concern. For thiazole derivatives, this encompasses both their synthesis and their application.

Traditional methods for synthesizing thiazoles often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, which can lead to significant waste generation and environmental pollution. nih.govresearchgate.net However, the principles of green chemistry are increasingly being applied to the synthesis of thiazoles to mitigate these issues.

Green Synthetic Approaches:

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govresearchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids is a key focus. acs.orgnih.gov

Catalysis: The development of reusable and non-toxic catalysts, such as biocatalysts or solid-supported catalysts, can improve the efficiency and sustainability of thiazole synthesis. bepls.combenthamdirect.com

Multi-component Reactions: These reactions combine multiple starting materials in a single step to form the desired product, reducing the number of synthetic steps, and minimizing waste. researchgate.net

From an application perspective, the use of thiazole derivatives as corrosion inhibitors can be considered environmentally beneficial as they can extend the lifespan of metallic structures and equipment, reducing the need for replacement and the associated environmental costs of metal production. scispace.com Furthermore, many organic corrosion inhibitors, including thiazole derivatives, are considered more environmentally friendly than some inorganic inhibitors that contain heavy metals.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 5-bromothiazole-4-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer:

this compound is typically synthesized via multi-step protocols involving cyclization, halogenation, and esterification. For example, bromination of a thiazole precursor using N-bromosuccinimide (NBS) under controlled conditions (0–5°C, DMF solvent) achieves regioselectivity at the 5-position. Subsequent esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine) yields the target compound . Optimization includes:

- Temperature control : Lower temperatures reduce side reactions during bromination.

- Catalyst selection : Lewis acids like FeCl₃ improve reaction rates in cyclization steps.

- Purification : Column chromatography (hexane/ethyl acetate gradients) ensures high purity (>95%) .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

The compound is moisture-sensitive and prone to thermal decomposition. Recommended practices include:

- Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis and bromine loss .

- Handling : Use gloveboxes or Schlenk lines to avoid atmospheric exposure. Static charge buildup is mitigated by grounding equipment and using conductive containers .

Advanced: What methodologies are employed in crystallographic refinement and validation for this compound derivatives?

Methodological Answer:

Crystallographic analysis involves:

- Structure solution : SHELXD (charge flipping) or direct methods in SHELXS for initial phase determination .

- Refinement : SHELXL iteratively adjusts positional and thermal parameters, with restraints for disordered regions. Hydrogen atoms are placed geometrically or located via difference maps .

- Validation : Tools like PLATON (ADDSYM) check for missed symmetry, while RIGU restraints in SHELXL resolve twinning in high-symmetry space groups .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess anisotropic displacement .

Advanced: How can Hirschfeld surface analysis aid in understanding intermolecular interactions in this compound crystals?

Methodological Answer:

Hirschfeld surface analysis (e.g., CrystalExplorer) maps close contacts (dₙᵣₘ) to identify:

- Hydrogen bonds : O–H···O/N interactions between ester carbonyl and adjacent molecules.

- Halogen interactions : C–Br···π contacts (3.3–3.5 Å) stabilize the lattice .

- Van der Waals forces : Fingerprint plots quantify contributions from Br, S, and O atoms to packing efficiency .

Advanced: How do substituent variations at the thiazole ring influence the electronic properties of this compound?

Methodological Answer:

Substituent effects are analyzed via:

- DFT calculations : Gaussian09 computes frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-withdrawing effects of Br vs. Cl or methyl groups .

- Spectroscopic correlation : IR and NMR shifts (e.g., downfield ¹H signals for electron-deficient thiazoles) validate computational predictions .

- Reactivity trends : Bromine enhances electrophilicity at C4, facilitating nucleophilic substitution in cross-coupling reactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assignments rely on splitting patterns (e.g., singlet for thiazole protons) and coupling constants (J = 4–5 Hz for vicinal H atoms) .

- IR spectroscopy : Peaks at 1720–1740 cm⁻¹ (ester C=O) and 650–680 cm⁻¹ (C–Br) confirm functional groups .

- Mass spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 237.0 (theoretical 236.09) with isotopic patterns confirming bromine .

Advanced: What computational approaches resolve contradictions in crystallographic data for thiazole derivatives?

Methodological Answer:

Discrepancies in bond lengths or angles are addressed via:

- Puckering analysis : Cremer-Pople parameters quantify non-planarity in five-membered rings, distinguishing true disorder from thermal motion .

- Twinned refinement : SHELXL’s TWIN/BASF commands model overlapping lattices in cases of pseudo-merohedral twinning .

- Validation metrics : CheckCIF flags outliers in ADP ratios or bond valence sums, guiding manual corrections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.